molecular formula C17H23NO4 B12978142 (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Cat. No.: B12978142
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-ZIAGYGMSSA-N
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Description

(3S,4R)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at position 3. Its molecular formula is C₁₇H₂₃NO₄ (molecular weight: 305.37 g/mol), and it is commonly used as a synthetic intermediate in pharmaceutical chemistry . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1

InChI Key

KHCTXOGRWQLHBK-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.

    Protection: The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Research indicates that (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid exhibits potential biological activity, particularly in the context of enzyme inhibition and receptor modulation. The specific mechanisms of action involve interactions with various biomolecular targets, influencing key biochemical pathways relevant to drug development.

Key Biological Applications

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It has shown potential in modulating receptor activities, which can be pivotal in developing therapeutic agents for various diseases.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation : A suitable piperidine derivative is prepared.
  • Protection : The amino group is protected using the Boc group to prevent unwanted reactions.
  • Chiral Resolution : Chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
  • Carboxylation : The carboxylic acid group is introduced through controlled carboxylation reactions.

Several case studies highlight the application of this compound in drug discovery:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a key enzyme involved in cancer metabolism, suggesting its potential as an anticancer agent.
  • Receptor Interaction Studies : Research indicated that it modulates dopamine receptors, which could be beneficial in treating neurological disorders.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Similar compounds differ in stereochemistry , substituent groups , and ring systems (piperidine vs. pyrrolidine). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Ring System CAS Number
(3S,4R)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl (C₆H₅) at C3 3S,4R Piperidine 652971-20-5
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid C₁₇H₂₂FNO₄ 323.36 4-Fluorophenyl (C₆H₄F) at C4 3R,4R Piperidine 951167-03-6
(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl (C₆H₅) at C4 3S,4S Piperidine 197900-77-9
(3S,4R)-1-(tert-Butoxycarbonyl)-4-p-tolylpyrrolidine-3-carboxylic acid C₁₈H₂₅NO₄ 319.39 p-Tolyl (C₆H₄CH₃) at C4 3S,4R Pyrrolidine 959577-53-8
(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid C₁₂H₂₁NO₄ 243.30 Methyl (CH₃) at C4 3R,4R Piperidine -

Impact of Substituent Modifications

  • Positional Isomerism : Moving the phenyl group from C3 to C4 (e.g., 3S,4S vs. 3S,4R) alters steric interactions, which may affect receptor binding or crystallization behavior .
  • Ring System : Pyrrolidine derivatives (5-membered ring) exhibit different conformational flexibility compared to piperidines (6-membered ring), influencing pharmacokinetic properties .

Stereochemical Influence

The 3S,4R configuration distinguishes the compound from its 3S,4S and 3R,4R isomers. Enantiomers often display divergent biological activities; for example, incorrect stereochemistry can render a drug ineffective or toxic. Computational studies (e.g., using SHELX programs) are critical for resolving such structures .

Biological Activity

(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a chiral compound belonging to the class of piperidine derivatives. Its unique structural features impart specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 303.38 g/mol
  • CAS Number : 652971-20-5

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Protection of the Amino Group : The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
  • Chiral Resolution : Chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
  • Carboxylation : The carboxylic acid group is introduced via controlled carboxylation reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

The compound interacts with specific molecular targets, potentially acting as an inhibitor or activator of enzymes or receptors involved in various biochemical pathways. The exact mechanisms depend on the context of its application.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • Inhibition of Tumor Cell Proliferation : It has shown efficacy against specific cancer cell lines, indicating its potential as an antitumor agent.
  • Case Study : A study demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against MCF-7 breast cancer cells, suggesting a similar potential for this compound.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity:

  • In vitro Studies : Research indicates that it may possess antibacterial properties, contributing to its potential use in treating infections .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
(3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acidModerate antitumor activityMethyl substitution
(3S,4R)-1-(tert-butoxycarbonyl)-3-ethylpiperidine-4-carboxylic acidAntimicrobial propertiesEthyl substitution
(3S,4R)-1-(tert-butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acidAntiviral activity reportedIsopropyl substitution

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of piperidine derivatives:

  • SAR Studies : Variations in substituents on the piperidine ring can significantly influence biological activity and potency against various targets .

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